molecular formula C9H9Br2F B13649951 2-Bromo-4-(3-bromopropyl)-1-fluorobenzene CAS No. 1057678-59-7

2-Bromo-4-(3-bromopropyl)-1-fluorobenzene

Cat. No.: B13649951
CAS No.: 1057678-59-7
M. Wt: 295.97 g/mol
InChI Key: WISGEEYXCIMLQB-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-bromopropyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a bromopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-bromopropyl)-1-fluorobenzene typically involves the bromination of 4-(3-bromopropyl)-1-fluorobenzene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-bromopropyl)-1-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of brominated and fluorinated benzoic acids.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

2-Bromo-4-(3-bromopropyl)-1-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Medicinal Chemistry: It is explored for its potential use in the design of pharmaceuticals and bioactive molecules.

    Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-bromopropyl)-1-fluorobenzene involves its interaction with various molecular targets through its halogen atoms. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(3-chloropropyl)-1-fluorobenzene
  • 2-Bromo-4-(3-bromopropyl)-1-chlorobenzene
  • 2-Chloro-4-(3-bromopropyl)-1-fluorobenzene

Uniqueness

2-Bromo-4-(3-bromopropyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties

Properties

CAS No.

1057678-59-7

Molecular Formula

C9H9Br2F

Molecular Weight

295.97 g/mol

IUPAC Name

2-bromo-4-(3-bromopropyl)-1-fluorobenzene

InChI

InChI=1S/C9H9Br2F/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2

InChI Key

WISGEEYXCIMLQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)Br)F

Origin of Product

United States

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